2-Amino-7-chlorophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-chlorophenazine is a chemical compound belonging to the phenazine class. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The molecular formula of this compound is C12H8ClN3, and it has a molecular weight of 229.67 g/mol .
Mechanism of Action
Target of Action
2-Amino-7-chlorophenazine, also known as 7-Chloro-2-phenazinamine, is a member of the phenazine class of compounds . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . .
Mode of Action
Phenazines, in general, are known to be photosensitizers . In the presence of light at the appropriate wavelength, a photosensitizer like this compound can be excited by the energy absorbed from the light source. This interaction with the oxygen present in the cell generates reactive oxygen species (ROS) . These ROS can cause damage to cellular components, leading to cell death .
Biochemical Pathways
Phenazines are known to have a wide spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The physicochemical properties of a drug can strongly influence its adme properties
Result of Action
As a photosensitizer, this compound can generate reactive oxygen species (ros) in the presence of light, which can cause damage to cellular components, leading to cell death .
Preparation Methods
The synthesis of phenazines, including 2-Amino-7-chlorophenazine, can be achieved through various methods. Some of the common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This method involves palladium-catalyzed N-arylation reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-7-chlorophenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-7-chlorophenazine has several scientific research applications:
Comparison with Similar Compounds
2-Amino-7-chlorophenazine can be compared with other phenazine derivatives such as:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Clofazimine: Used as an antileprosy drug with similar antimicrobial activities.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chlorophenazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXCEXCOYAICFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.